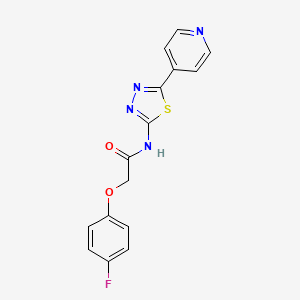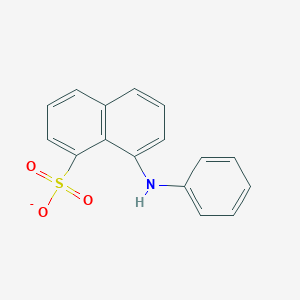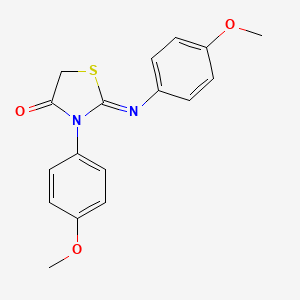
3-(4-Methoxyphenyl)-2-(4-methoxyphenyl)imino-4-thiazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-2-(4-methoxyphenyl)imino-4-thiazolidinone is a member of methoxybenzenes and a substituted aniline.
Scientific Research Applications
Antitumor and Anticancer Properties
- Antiproliferative Effects : A study by Wu et al. (2014) found that derivatives of 4-thiazolidinone, including compounds similar to 3-(4-Methoxyphenyl)-2-(4-methoxyphenyl)imino-4-thiazolidinone, exhibited potent antiproliferative properties against cancer cell lines. They also demonstrated significant inhibitory activities on cell migration, indicating their potential as anticancer agents.
- Antifibrotic and Anticancer Activity : Kaminskyy et al. (2016) Kaminskyy et al. (2016) synthesized amino(imino)thiazolidinone derivatives, which showed significant antifibrotic and anticancer activities. Some of these compounds were as effective as Pirfenidone, a known antifibrotic drug.
Synthesis and Structural Analysis
- Synthesis and Characterization : Megrouss et al. (2019) Megrouss et al. (2019) reported the synthesis and characterization of a thiazolidinone derivative, highlighting its molecular structure and physical properties using X-ray diffraction and quantum chemical DFT calculations.
Anti-inflammatory Properties
- Synthesis of Anti-inflammatory Agents : Ottanà et al. (2005) Ottanà et al. (2005) synthesized 5-arylidene-2-imino-4-thiazolidinones, which exhibited significant anti-inflammatory activities in rat models. Some derivatives were found to inhibit COX isoforms, suggesting their potential as novel anti-inflammatory agents.
Antibacterial and Antimicrobial Applications
- Antibacterial Activity : Patel et al. (2010) Patel et al. (2010) synthesized 2-Imino-3-[Carboxamido o-hydroxyphenyl]-5-Arylidene-4-Thiazolidinone derivatives with notable antibacterial efficacy against both Gram-positive and Gram-negative bacteria.
- Antimicrobial Agents : Chawla et al. (2011) Chawla et al. (2011) studied 4-thiazolidinone derivatives with antibacterial activity against several bacterial strains, though their antifungal potential was limited.
Central Nervous System Applications
- Central Nervous System Penetrability : A study by Rosen et al. (1990) Rosen et al. (1990) on a structurally similar compound showed its ability to effectively penetrate the blood-brain barrier, suggesting potential applications in CNS-related research.
properties
Product Name |
3-(4-Methoxyphenyl)-2-(4-methoxyphenyl)imino-4-thiazolidinone |
|---|---|
Molecular Formula |
C17H16N2O3S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H16N2O3S/c1-21-14-7-3-12(4-8-14)18-17-19(16(20)11-23-17)13-5-9-15(22-2)10-6-13/h3-10H,11H2,1-2H3 |
InChI Key |
AIPQWDLMORICDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)CS2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



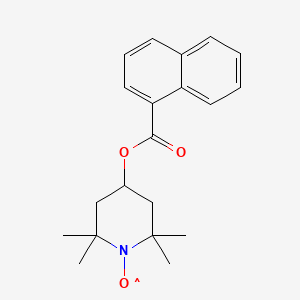



![7,8-Dihydroxy-1,17-dimethyl-12-methylidene-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione](/img/structure/B1227061.png)

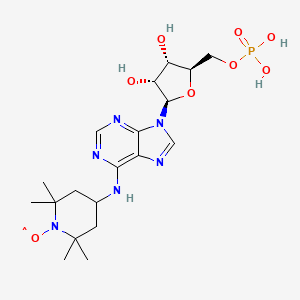
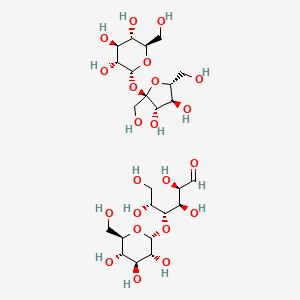
![3-[[4-[(5-Nitropyridin-2-yl)hydrazinylidene]-3-oxocyclohexa-1,5-dien-1-yl]-propylamino]propane-1-sulfonic acid](/img/structure/B1227068.png)
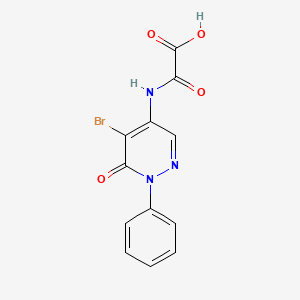
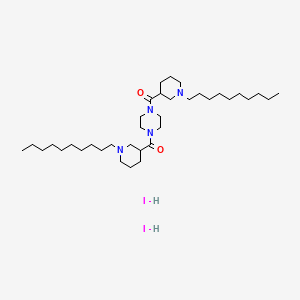
![2-bromo-N'-[(3-chlorophenyl)-oxomethyl]benzohydrazide](/img/structure/B1227077.png)
